2-[(Difluoromethyl)sulfanyl]-5-nitropyridine

medicinal chemistry physicochemical property logP prediction

SAR campaigns relying on 2-chloro- or 2-(trifluoromethylthio)-5-nitropyridine face excessive lipophilicity or lack hydrogen-bond donation. This pre-functionalized building block solves both problems, installing the less lipophilic -SCF₂H group (ΔLogP ≈ -0.5 vs. -SCF₃) while retaining H-bond capability. Key advantages: - Regiochemistry guaranteed for parallel 2,5-disubstituted pyridine libraries. - Nitro group acts as a synthetic handle for reduction/SNAr, streamlining fused-heterocycle synthesis. - Ideal for agrochemical scaffolds where -SCF₂H improves soil mobility over -SCF₃. Available through BenchChem with reliable quality assurance.

Molecular Formula C6H4F2N2O2S
Molecular Weight 206.17 g/mol
Cat. No. B13631455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Difluoromethyl)sulfanyl]-5-nitropyridine
Molecular FormulaC6H4F2N2O2S
Molecular Weight206.17 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1[N+](=O)[O-])SC(F)F
InChIInChI=1S/C6H4F2N2O2S/c7-6(8)13-5-2-1-4(3-9-5)10(11)12/h1-3,6H
InChIKeyNALQIGKNPGTIRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Difluoromethyl)sulfanyl]-5-nitropyridine: Overview & Key Properties


2-[(Difluoromethyl)sulfanyl]-5-nitropyridine (CAS 1887223‑36‑0, C₆H₄F₂N₂O₂S, MW 206.17) is a heterocyclic building block that combines a nitro group at the 5‑position of the pyridine ring with a difluoromethylsulfanyl (–SCF₂H) moiety at the 2‑position . The –SCF₂H group is a weakly acidic hydrogen‑bond donor [1] that confers moderate lipophilicity (calculated LogP ≈ 2.52) while avoiding the extreme lipophilicity of the –SCF₃ analog. As a nitropyridine, the compound serves as a precursor for fused‑heterocycle synthesis and is of interest in medicinal chemistry and agrochemical research [2].

Heterocyclic building block for fused‑ring synthesis
–SCF₂H group: moderate lipophilicity, H‑bond donor
Pre‑functionalized C2‑SCF₂H‑5‑NO₂ pyridine scaffold

2-[(Difluoromethyl)sulfanyl]-5-nitropyridine: Why It Cannot Be Replaced


The simultaneous presence of an electron‑withdrawing nitro group and the hydrogen‑bond‑capable –SCF₂H substituent creates a unique electronic landscape that is absent in the more common –SCF₃, –Cl, or –OCH₃ analogs [1]. While generic substitution on the pyridine core is widespread in commercial catalogs, the –SCF₂H moiety is known to fine‑tune lipophilicity (ΔLogP ≈ 0.5–0.8 lower than –SCF₃) and introduce a hydrogen‑bond donor that can alter target‑binding kinetics [2]. Simply substituting a 2‑chloro‑5‑nitropyridine or a 2‑(trifluoromethylthio)‑5‑nitropyridine therefore changes both electronic and ADME‑relevant parameters, making generic replacement risky in a synthetic sequence or SAR campaign [3].

Property
Target (–SCF₂H)
Substitute (–SCF₃, –Cl, –OCH₃)
Lipophilicity
Moderately lipophilic
–SCF₃: higher logP; –Cl, –OCH₃: altered polarity
H‑Bond Donor
Weak H‑bond donor (C–H···X)
–SCF₃, –Cl: none; –OCH₃: acceptor only
Electronic Effect
Less electron‑withdrawing than –SCF₃
–SCF₃: stronger EWG; –Cl: slightly weaker

2-[(Difluoromethyl)sulfanyl]-5-nitropyridine: Quantitative Differentiation


Lipophilicity: -SCF2H vs. -SCF3

The calculated LogP of 2-[(difluoromethyl)sulfanyl]-5-nitropyridine is 2.52 (estimated by fragment‑based prediction), while the analogous 2‑[(trifluoromethyl)thio]-5-nitropyridine exhibits a calculated LogP of approximately 3.01 [1]. The –SCF₂H group thus provides ≈0.5‑unit lower logP, consistent with the known trend that exchanging –SCF₃ for –SCF₂H reduces lipophilicity without eliminating cell‑permeability potential. This difference may be strategically exploited in drug‑discovery programs that seek to balance solubility and permeability [2].

Lipophilicity: SCF₂H vs SCF₃
Data to verify
ΔLogP ≈ −0.49 (target less lipophilic)
Supports balancing solubility and permeability
In silico estimate; experimental data to verify
medicinal chemistry physicochemical property logP prediction

Hammett Substituent Effects: -SCF2H vs. -SCF3 and -Cl

The –SCF₂H substituent is less electron‑withdrawing than –SCF₃ (Hammett σₚ ≈ 0.31 vs. 0.40 for –SCF₃) and closer to –Cl (σₚ ≈ 0.23) [1][2]. The nitro group at the 5‑position is strongly electron‑withdrawing (σₘ ≈ 0.71). The combined electronic profile of 2‑SCF₂H‑5‑NO₂‑pyridine (σₚ ≈ 0.31 + σₘ ≈ 0.71) is distinct from that of 2‑SCF₃‑5‑NO₂‑pyridine (σₚ ≈ 0.40 + σₘ ≈ 0.71) and 2‑Cl‑5‑NO₂‑pyridine (σₚ ≈ 0.23 + σₘ ≈ 0.71). These differences modulate nucleophilic aromatic substitution rates and the acidity of the –SCF₂H proton [3].

Hammett: SCF₂H vs SCF₃, Cl
Class-level
σₚ(SCF₂H) ≈ 0.31; Δσₚ vs SCF₃ ≈ −0.09
Electronic modulation for nucleophilic substitution
Class-level constants; not compound‑specific
physical organic chemistry Hammett constant electronic effect

Synthetic Accessibility: Pre-functionalized vs. De Novo SCF2H

Recent methodology enables direct C3‑selective difluoromethylthiolation of pyridines via dihydropyridine intermediates (one‑step, borane‑catalyzed) [1], but the regioselectivity reported is C3, not C2. No general method for direct C2‑SCF₂H installation on 5‑nitropyridine has been reported. Thus, relying on a synthetic route that installs the –SCF₂H group de novo on a nitropyridine scaffold would require development and optimization, whereas purchasing 2‑[(difluoromethyl)sulfanyl]-5-nitropyridine as a pre‑functionalized building block guarantees regiochemical fidelity and avoids the need for protecting‑group strategies on the nitro group [2].

Synthetic route: pre‑functionalized
Class-level
Regiochemical certainty at C2 (no direct C2‑SCF₂H method)
Eliminates synthetic risk and protects nitro group
Literature survey; method development may change
synthetic methodology SCF₂H installation procurement strategy

Hydrogen-Bond Donor Capacity: -SCF2H vs. -SCF3 and -OCH3

The –SCF₂H proton is weakly acidic (pKa estimated in the range 22–25 in DMSO for the C–H bond) [1] and can engage in hydrogen‑bond‑donor interactions with biological targets, whereas –SCF₃, –Cl, and –OCH₃ cannot [2]. In a comparative study of SCF₂H‑ vs. SCF₃‑substituted pyridine ligands, the –SCF₂H variant demonstrated an IC₅₀ improvement of approximately 2‑fold against a kinase target (data from a related scaffold) [3]. No direct binding data for 2‑[(difluoromethyl)sulfanyl]-5‑nitropyridine are available, but the class‑level inference suggests the –SCF₂H group can contribute an additional 1–3 kcal/mol binding free energy via H‑bonding.

H‑Bond capacity: SCF₂H vs others
Class-level
~2‑fold IC₅₀ improvement in related kinase scaffold
May enhance target selectivity
Class‑level inference; not measured on target compound
medicinal chemistry hydrogen bonding molecular recognition

2-[(Difluoromethyl)sulfanyl]-5-nitropyridine: Application Scenarios


Medicinal Chemistry: Late-Stage Functionalization

When a lead series shows excessive lipophilicity (LogP > 4) with –SCF₃ substitution, 2‑[(difluoromethyl)sulfanyl]-5‑nitropyridine can be used as an advanced intermediate to introduce the less lipophilic –SCF₂H group (ΔLogP ≈ −0.5) while retaining a hydrogen‑bond donor for target engagement [1][2].

Synthetic Chemistry: 2,5-Disubstituted Pyridine Building Block

Because no direct C2‑SCF₂H installation on 5‑nitropyridine exists, this pre‑functionalized building block enables parallel synthesis of 2,5‑disubstituted pyridine libraries with guaranteed regiochemistry, leveraging the nitro group as a synthetic handle for reduction or SNAr chemistry [3].

Agrochemical Discovery: Crop-Protection Agents

The –SCF₂H group has been adopted in several commercial agrochemicals to reduce logP and increase soil mobility relative to –SCF₃. 2‑[(Difluoromethyl)sulfanyl]-5‑nitropyridine provides a nitropyridine entry point into this chemical space, with the nitro group serving as a precursor to amines, amides, or fused heterocycles common in fungicide and herbicide scaffolds [4].

Chemical Biology: Photoaffinity Labeling & Bioconjugation

The combination of a photoreactive nitro group (upon reduction to amine and subsequent diazirine installation) and an –SCF₂H H‑bond donor offers a scaffold for designing bifunctional probes where the –SCF₂H group enhances target‑site recognition while the nitro‑derived functionality enables covalent labeling [5].

Application
Selection Property
Validation Focus
Lead optimization with –SCF₂H substitution
Moderate lipophilicity + H‑bond donor
LogP assessment and target engagement
2,5‑Disubstituted pyridine library synthesis
Pre‑functionalized C2‑SCF₂H‑5‑NO₂ scaffold
Nitro group reduction or SNAr derivatization
Agrochemical discovery
Reduced soil mobility potential
Nitropyridine‑to‑amine conversion for heterocycle synthesis
Photoaffinity probe design
Nitro‑derived diazirine handle + H‑bond donor
–SCF₂H target recognition verification
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